Thiobenzyl benzyloxycarbonyl-L-lysinate

protease assay colorimetric detection thiobenzyl ester

Thiobenzyl benzyloxycarbonyl-L-lysinate (CAS 69861-90-1), commonly abbreviated Z-Lys-SBzl, is a synthetic thioester substrate designed for the colorimetric detection of trypsin-like serine proteases. It consists of an L-lysine scaffold bearing an Nα-benzyloxycarbonyl (Cbz) protecting group and a thiobenzyl ester leaving group, which upon enzymatic hydrolysis liberates a free thiol that reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow chromophore.

Molecular Formula C21H26N2O3S
Molecular Weight 386.5 g/mol
CAS No. 69861-90-1
Cat. No. B15441846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiobenzyl benzyloxycarbonyl-L-lysinate
CAS69861-90-1
Molecular FormulaC21H26N2O3S
Molecular Weight386.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)SCC2=CC=CC=C2
InChIInChI=1S/C21H26N2O3S/c22-14-8-7-13-19(20(24)27-16-18-11-5-2-6-12-18)23-21(25)26-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25)/t19-/m0/s1
InChIKeyFIWAQJRIROPAEC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiobenzyl Benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl): A Colorimetric Trypsin-Like Protease Substrate with Fluorometric-Level Sensitivity


Thiobenzyl benzyloxycarbonyl-L-lysinate (CAS 69861-90-1), commonly abbreviated Z-Lys-SBzl, is a synthetic thioester substrate designed for the colorimetric detection of trypsin-like serine proteases [1]. It consists of an L-lysine scaffold bearing an Nα-benzyloxycarbonyl (Cbz) protecting group and a thiobenzyl ester leaving group, which upon enzymatic hydrolysis liberates a free thiol that reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a quantifiable yellow chromophore [1]. The compound is commercially supplied as the hydrochloride salt (Z-Lys-SBzl·HCl, CAS 69861-89-8) and is recognized as a reference substrate in the ChEBI ontology (CHEBI:180476) and MeSH database for trypsin-like enzyme assays [2][3].

Why Generic Substitution of Z-Lys-SBzl with Alternative Trypsin-Like Protease Substrates Compromises Assay Performance


Trypsin-like protease substrates are not interchangeable despite sharing the same S1 pocket recognition motif. The choice between a thiobenzyl ester (SBzl), a p-nitroanilide (pNA), or a fluorogenic aminomethylcoumarin (AMC) leaving group fundamentally alters assay sensitivity, detection modality, and practical deployment. Z-Lys-SBzl achieves colorimetric sensitivity comparable to the best fluorometric substrates (detection limits of 10⁻¹⁴ to 10⁻¹³ mol of enzyme) while requiring only a standard absorbance plate reader, eliminating the need for fluorometric instrumentation [1]. Furthermore, Z-Lys-SBzl exhibits a low rate of spontaneous hydrolysis even at pH 8.0, a property not uniformly shared across thioester substrates, which directly impacts signal-to-noise ratios in prolonged kinetic assays [1]. Even among thiobenzyl ester substrates, the P1 amino acid identity—lysine versus arginine—dictates differential enzyme selectivity profiles; for instance, human granzyme A processes Z-Arg-SBzl with an 11-fold higher catalytic efficiency (kcat/Km) than Z-Lys-SBzl, meaning that arginine-based analogs cannot substitute for lysine-directed activity measurements in granzyme biology [2].

Quantitative Differentiation Evidence for Thiobenzyl Benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) Against Closest Comparators


Colorimetric Detection Sensitivity of Z-Lys-SBzl Matches Fluorometric Substrates Without Requiring Fluorescence Instrumentation

In the presence of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), Z-Lys-SBzl hydrolysis by trypsin-like enzymes provides a continuous colorimetric assay with a sensitivity described as 'comparable to the best fluorometric substrates' [1]. The detection limits for a panel of eight trypsin-like enzymes—including urokinase, human urinary and plasma kallikrein, thrombin, plasmin, β-trypsin, factor Xa, and crotalase—fall within the range of 10⁻¹⁴ to 10⁻¹³ mol of enzyme [1]. This positions Z-Lys-SBzl as a fluorometric-grade sensitivity substrate operable on standard absorbance readers, distinguishing it from p-nitroanilide (pNA) substrates, where the thiobenzyl ester leaving group has been shown in class-level comparisons to yield specificity constants (Vmax/Km) approximately 3,000-fold higher than corresponding p-nitroanilide substrates [2].

protease assay colorimetric detection thiobenzyl ester DTNB-coupled assay

Z-Lys-SBzl Demonstrates Low Spontaneous Hydrolysis at Alkaline pH, Outperforming Typical Thioester Substrates for Extended Kinetic Assays

A critical limitation of thioester-based substrates is non-enzymatic background hydrolysis, which increases assay noise and reduces sensitivity at alkaline pH values optimal for many trypsin-like enzymes. Z-Lys-SBzl was specifically reported by Green and Shaw (1979) to have 'a low rate of spontaneous hydrolysis even at pH 8.0' [1]. This property contrasts with many thioester substrates that exhibit unacceptably high background hydrolysis rates under identical alkaline conditions, which would otherwise necessitate lower-pH assay compromises that reduce enzymatic turnover. The low spontaneous hydrolysis rate enables prolonged continuous monitoring without substantial background drift, a practical advantage documented in its routine use with urokinase, human urinary and plasma kallikrein, thrombin, plasmin, β-trypsin, factor Xa, and crotalase [1].

substrate stability spontaneous hydrolysis alkaline pH assay background

Coupled Plasminogen Activator Assay Using Z-Lys-SBzl Is Superior to the ¹²⁵I-Fibrinolytic Assay for Sensitivity and Practical Deployment

Coleman and Green (1981) developed a coupled photometric assay for plasminogen activators (urokinase and tissue plasminogen activator, tPA) that uses Z-Lys-SBzl as the plasmin substrate in the second step of the cascade [1]. This coupled approach was directly compared to the then-standard ¹²⁵I-fibrinolytic assay and was found to be 'superior to the ¹²⁵I-fibrinolytic assay' [1]. Tang et al. (1984) subsequently developed a one-step photometric procedure combining Z-Lys-SBzl with fibrinogen-coated plates that was described as 'simpler and more sensitive than the old two-step method' and capable of detecting less than 1 ng of tPA within a one-hour incubation at 20°C [2]. The sensitivity of the thioester photometric method was explicitly reported as 'equivalent to that of the radioactive procedure,' while offering superior kinetic monitoring capability and reproducibility [2].

plasminogen activator fibrinolysis coupled assay urokinase tPA

Kinetic Benchmarking of Z-Lys-SBzl Against Boc-Trp-Arg-SBzl and Z-Arg-SBzl with Recombinant Human Granzyme A Reveals Lysine-Directed Substrate Selectivity

In a direct kinetic comparison using recombinant human granzyme A (rGranA) at concentrations of 0.007–0.42 nM, Z-Lys-SBzl exhibited kcat = 369 s⁻¹, Km = 767 µM, and kcat/Km = 481,000 M⁻¹·s⁻¹ [1]. Under identical conditions, the comparator Boc-Trp-Arg-SBzl showed kcat = 66 s⁻¹, Km = 170 µM, and kcat/Km = 388,000 M⁻¹·s⁻¹, while Boc-Ala-Ala-Arg-SBzl displayed kcat = 83 s⁻¹, Km = 887 µM, and kcat/Km = 94,000 M⁻¹·s⁻¹ [1]. Z-Lys-SBzl thus achieves a 5.6-fold higher turnover number (kcat) than Boc-Trp-Arg-SBzl and a 5.1-fold higher catalytic efficiency (kcat/Km) than Boc-Ala-Ala-Arg-SBzl for rGranA. By contrast, Z-Arg-SBzl (kcat = 506 s⁻¹, Km = 177 µM, kcat/Km = 2,860,000 M⁻¹·s⁻¹) exhibits an 11-fold higher catalytic efficiency than Z-Lys-SBzl, confirming that arginine is kinetically preferred at P1 for rGranA but that Z-Lys-SBzl uniquely interrogates lysine-directed activity [1]. For mouse granzyme A, Z-Lys-SBzl yielded kcat/Km = 170,000 M⁻¹·s⁻¹, representing a 2.8-fold species-dependent difference from the human enzyme [1].

granzyme A cytotoxic T lymphocyte serine protease substrate selectivity kinetic constants

Z-Lys-SBzl Kinetic Parameters with Human Enteropeptidase Light Chain Versus Physiological Substrate GD4K-na Provide a Benchmark for Nonspecific Esterase Activity

Gasparian et al. (2003, 2006) characterized the hydrolysis of Z-Lys-SBzl by recombinant human enteropeptidase light chain (L-HEP), reporting Km = 140 µM and kcat = 133 s⁻¹ for the small ester substrate [1][2]. For comparison, the physiological macromolecular substrate GD4K-na (Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide) was cleaved with Km = 0.16 mM (160 µM) and kcat = 115 s⁻¹, while the chromogenic substrate Z-Ala-Phe-Arg-pNA showed kcat/Km = 260 mM⁻¹·s⁻¹ (260,000 M⁻¹·s⁻¹) [2]. The catalytic efficiency (kcat/Km) of Z-Lys-SBzl with L-HEP is approximately 950,000 M⁻¹·s⁻¹, which is 3.7-fold higher than that of Z-Ala-Phe-Arg-pNA (260,000 M⁻¹·s⁻¹), demonstrating that the thiobenzyl ester substrate is kinetically preferred over the corresponding pNA substrate for this enzyme. Importantly, Z-Lys-SBzl cleavage by L-HEP was inhibited by soybean trypsin inhibitor with Ki* = 2.3 nM, providing a quantitative benchmark for inhibitor screening [1].

enteropeptidase enterokinase fusion protein cleavage recombinant protein processing

Z-Lys-SBzl Serves as a Universal Colorimetric Substrate Across the Complement Protease Cascade, Extending Utility Beyond Classical Trypsin-Like Enzymes

Beyond its classical applications with trypsin, thrombin, plasmin, and kallikreins, Z-Lys-SBzl has been adopted as a standard activity assay substrate for multiple complement system serine proteases. This includes mannose-associated serine protease 2 and 3 (MASP-2, MASP-3), complement factor D (adipsin), and C1s [1][2]. Commercial recombinant enzyme preparations from R&D Systems and other vendors are routinely qualified using Z-Lys-SBzl cleavage with DTNB detection, with reported specific activities exceeding 10,000–20,000 pmol/min/µg for MASP and factor D enzymes under standardized conditions [1]. This breadth of validated enzyme recognition—spanning coagulation, fibrinolysis, cytotoxic lymphocyte biology, and complement activation—is not matched by any single p-nitroanilide or AMC substrate, which typically require different peptide sequences for each enzyme class [3]. The ability to use a single substrate for activity measurements across multiple therapeutic target classes simplifies assay development, reagent inventory management, and cross-study data comparability.

complement system MASP factor D C1s innate immunity

Optimal Deployment Scenarios for Thiobenzyl Benzyloxycarbonyl-L-lysinate (Z-Lys-SBzl) in Research and Industrial Workflows


High-Throughput Screening of Trypsin-Like Serine Protease Inhibitors Using Colorimetric Detection on Standard Absorbance Plate Readers

Z-Lys-SBzl enables inhibitor screening campaigns against a broad panel of trypsin-like enzymes—including thrombin, factor Xa, plasmin, kallikreins, and complement proteases—using a single, standardized DTNB-coupled colorimetric protocol on 96-well or 384-well format absorbance readers [1]. The fluorometric-grade sensitivity (10⁻¹⁴ to 10⁻¹³ mol enzyme detection limit) achieved without fluorescence instrumentation reduces capital expenditure for screening laboratories while maintaining data quality suitable for IC50 and Ki determination [1]. The low spontaneous hydrolysis rate at pH 8.0 ensures stable baselines over extended incubation periods typical of HTS campaigns [1].

Quality Control Release Assay for Recombinant Enteropeptidase/Enterokinase Used in Fusion Protein Tag Removal

Recombinant enteropeptidase (enterokinase) is a critical reagent in biopharmaceutical manufacturing for the removal of affinity tags from therapeutic fusion proteins. Z-Lys-SBzl serves as the established QC substrate, with commercial suppliers specifying specific activity thresholds of >30,000 pmol/min/µg [2]. The well-defined kinetic parameters (Km = 140 µM, kcat = 133 s⁻¹ for human L-HEP) provide a quantitative framework for lot-release testing and enzyme activity normalization across production batches [2]. The soybean trypsin inhibitor sensitivity (Ki* = 2.3 nM) offers an orthogonal specificity check to distinguish enteropeptidase activity from contaminating trypsin-like proteases [2].

Non-Radioactive Coupled Assay for Plasminogen Activator (uPA/tPA) Activity in Fibrinolysis Research and Therapeutic Monitoring

The Coleman-Green coupled assay using Z-Lys-SBzl as the plasmin detection substrate provides sensitivity equivalent to the ¹²⁵I-fibrinolytic method (<1 ng tPA detection limit) without radioactive materials [3][4]. This enables fibrinolysis research laboratories to avoid the regulatory and safety infrastructure required for ¹²⁵I handling while obtaining real-time kinetic data superior to endpoint radioactive measurements [4]. The one-step photometric adaptation with fibrinogen-coated plates further simplifies the workflow for protein purification monitoring and automated processes [4].

Granzyme A/K Activity Discrimination in Cytotoxic T Lymphocyte and Natural Killer Cell Functional Studies

Z-Lys-SBzl is the defining substrate for measuring granzyme A and granzyme K esterase activity in lymphocyte biology, with its lysine P1 specificity distinguishing these granzymes from the aspartate-preferring granzyme B [5]. The established kinetic parameters with recombinant human granzyme A (kcat/Km = 481,000 M⁻¹·s⁻¹) and the demonstration that residual Z-Lys-SBzl activity in granzyme A-deficient mice originates from granzyme K provide a well-validated framework for dissecting cytotoxic lymphocyte effector functions [5][6]. This application is particularly relevant for immuno-oncology research programs evaluating T cell and NK cell cytotoxic mechanisms.

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